3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C14H16N4O and its molecular weight is 256.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Heterocycles
Heterocycles containing the pyridinyl moiety, such as those derived from 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, serve as versatile scaffolds in organic synthesis and have been utilized in the creation of various functionalized compounds. One approach involves the domino 1,3-dipolar cycloaddition and elimination reactions starting from pyridine-3-nitrile oxide, leading to highly functionalized 3-pyridinyl isoxazoles. These intermediates offer a convenient platform for further derivatization into diverse heterocyclic structures, showcasing their utility in synthetic organic chemistry (Ruano, Fajardo, & Martín, 2005).
Catalytic Applications in Transfer Hydrogenation
Chelating ligands incorporating the pyridyl and mesoionic carbene moieties have been synthesized, with variations in electronic properties achieved through substituent modification on the phenyl ring. These ligands, when coordinated to metals like Ir(III) and Os(II), form complexes that have shown remarkable reactivity as catalysts in transfer hydrogenation reactions. The efficiency of these catalysts, even at low loadings, highlights the potential of pyridinyl-mesoionic carbene ligands in catalysis (Bolje et al., 2015).
Drug Delivery Systems
In the realm of medicinal chemistry, pyrenyl derivatives encapsulated within metalla-cages have demonstrated potential as drug delivery systems. The encapsulation process leverages the hydrophobic nature of the cage's interior to host lipophilic compounds, with the functional groups of the pyrenyl derivatives oriented outwardly. This design facilitates the solubilization and targeted delivery of bioactive molecules, offering a novel approach to drug delivery with enhanced cytotoxicity against specific cancer cell lines (Mattsson et al., 2010).
Synthetic Pathways to Cyclopenta[b]pyrroles
The synthesis of cyclopenta[b]pyrroles through the interaction of 1,2,4-triazines with cyclobutanone showcases the utility of these heterocycles in constructing complex ring systems. The reaction pathway likely involves a series of [4 + 2] cycloaddition, cycloreversion, and ring rearrangement steps, illustrating the versatility of triazines in heterocyclic synthesis and the potential for creating diverse molecular architectures (Ye et al., 2010).
Properties
IUPAC Name |
5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-17-13(12-4-2-3-5-12)16-18(14(17)19)10-11-6-8-15-9-7-11/h2-3,6-9,12H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXMTLGRGXVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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